2-甲氧基-N-[4-(吗啉-4-基)苯基]-5-(哌啶-1-基磺酰)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of 1,3,5-triazine derivatives were synthesized and identified as potent and selective ALK inhibitors . The synthesis involved reacting certain compounds under basic conditions, followed by the removal of the tert-butoxycarbonyl group and reductive amination .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in various studies. For example, a compound with a morpholine ring and a benzene ring linked to each other through a CC or a CN bond was described .Chemical Reactions Analysis
In the course of exploring novel ALK inhibitors, 1,3,5-triazine derivatives were discovered . The chemical reactions involved in the synthesis of these compounds were described in detail .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the empirical formula and molecular weight of a similar compound were provided .科学研究应用
合成技术和衍生物形成
研究探索了与 2-甲氧基-N-[4-(吗啉-4-基)苯基]-5-(哌啶-1-基磺酰基)苯甲酰胺相关的各种衍生物的合成,展示了该化合物在形成结构多样的分子方面的多功能性。例如,已经研究了苯并[b]噻吩二氧化物与吗啉和哌啶的反应以形成酰胺和烯胺,展示了该化合物在特定条件下进行开环和裂解的能力 (Buggle, McManus, & O'sullivan, 1978)。此外,衍生自维斯那金酮和壳利酮的新型杂环化合物的合成,展示了抗炎和镇痛活性,突出了该化合物在药学中的潜力 (Abu‐Hashem, Al-Hussain, & Zaki, 2020)。
药理和生物学特性
该化合物及其衍生物已被研究其药理特性,包括抗菌活性以及药物开发的潜力。一项关于一些新的 1,2,4-三唑衍生物的抗菌活性的研究展示了该化合物在开发对各种微生物具有良好或中等活性的药物方面的效用 (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007)。此外,对吉非替尼(一种化疗剂)合成的研究证明了该化合物在癌症治疗开发中的作用 (Jin, Chen, Zou, Shi, & Ren, 2005)。
局部给药的潜力
研究还集中在局部给药前药的开发上,强调了该化合物在增强药物溶解度和通过皮肤渗透方面的适用性。例如,对萘普生的吗啉基和甲基哌嗪基酰氧基烷基前药的研究突出了改善局部给药的创新方法 (Rautio, Nevalainen, Taipale, Vepsäläinen, Gynther, Laine, & Järvinen, 2000)。
作用机制
未来方向
属性
IUPAC Name |
2-methoxy-N-(4-morpholin-4-ylphenyl)-5-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S/c1-30-22-10-9-20(32(28,29)26-11-3-2-4-12-26)17-21(22)23(27)24-18-5-7-19(8-6-18)25-13-15-31-16-14-25/h5-10,17H,2-4,11-16H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRYSLBVWKLHRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NC3=CC=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。